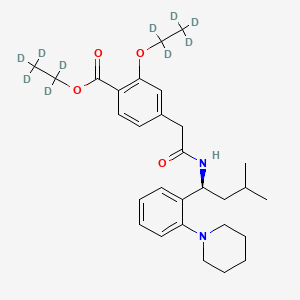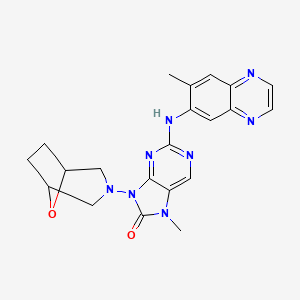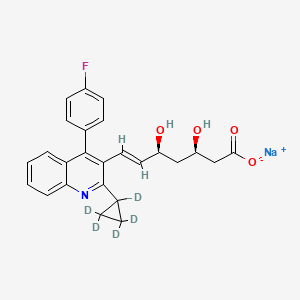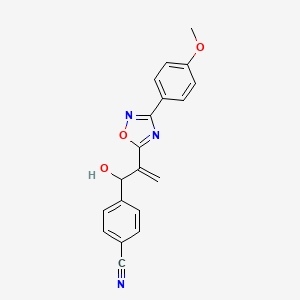
(S)-Repaglinide ethyl ester-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Repaglinide ethyl ester-d10 is a deuterated derivative of (S)-Repaglinide ethyl ester. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is particularly useful in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as pharmacokinetics, metabolic pathways, and drug interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Repaglinide ethyl ester-d10 typically involves the esterification of (S)-Repaglinide with deuterated ethanol (C2D5OH). The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
Esterification: (S)-Repaglinide reacts with deuterated ethanol in the presence of a strong acid catalyst to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Esterification: Large quantities of (S)-Repaglinide and deuterated ethanol are reacted in industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-Repaglinide ethyl ester-d10 undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (S)-Repaglinide and deuterated ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products
Hydrolysis: (S)-Repaglinide and deuterated ethanol.
Reduction: (S)-Repaglinide alcohol.
Oxidation: (S)-Repaglinide carboxylic acid.
Scientific Research Applications
(S)-Repaglinide ethyl ester-d10 is widely used in scientific research due to its unique properties:
Pharmacokinetics: The deuterated compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of (S)-Repaglinide in the body.
Metabolic Pathways: It helps in tracing metabolic pathways and identifying metabolites in biological systems.
Drug Interactions: The compound is used to study drug-drug interactions and the effects of (S)-Repaglinide on various enzymes and receptors.
Isotope Labeling: It serves as an internal standard in mass spectrometry for quantitative analysis of (S)-Repaglinide and its metabolites.
Mechanism of Action
The mechanism of action of (S)-Repaglinide ethyl ester-d10 is similar to that of (S)-Repaglinide. It acts on the ATP-sensitive potassium channels in pancreatic beta cells, leading to the closure of these channels. This results in the depolarization of the beta cells and the subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion and lowering blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
(S)-Repaglinide: The non-deuterated form of the compound.
Nateglinide: Another meglitinide analog used for the treatment of type 2 diabetes.
Mitiglinide: A similar compound with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness
(S)-Repaglinide ethyl ester-d10 is unique due to its deuterium labeling, which provides several advantages:
Increased Stability: Deuterium forms stronger bonds with carbon compared to hydrogen, leading to increased metabolic stability.
Isotope Effects: The presence of deuterium can alter the compound’s pharmacokinetic and pharmacodynamic properties, providing valuable insights into its behavior in biological systems.
Analytical Precision: The deuterated compound serves as an excellent internal standard in mass spectrometry, allowing for precise quantification of (S)-Repaglinide and its metabolites.
Properties
Molecular Formula |
C29H40N2O4 |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoate |
InChI |
InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m0/s1/i1D3,2D3,5D2,6D2 |
InChI Key |
FTCMVLQJMIXDSI-FFXZETCVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)






![2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B15143929.png)

